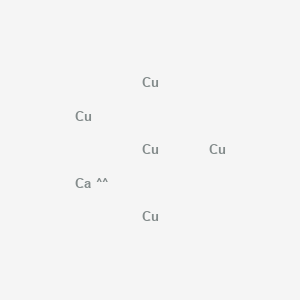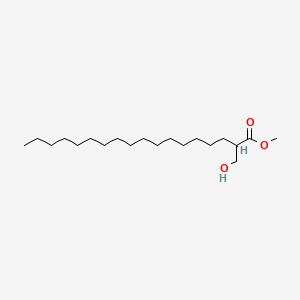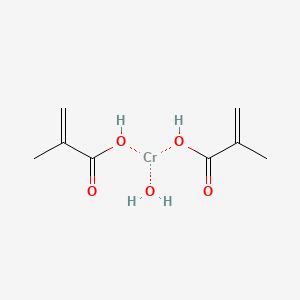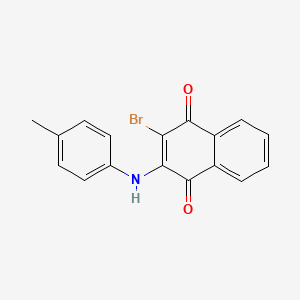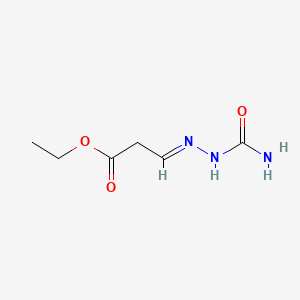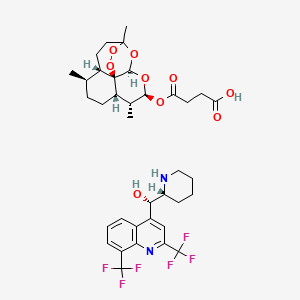
Artekin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artequin is a combination medication used to treat malaria. It consists of two active ingredients: artesunate and mefloquine. Artesunate is a derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua), while mefloquine is a synthetic antimalarial agent. This combination is particularly effective against multidrug-resistant Plasmodium falciparum malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Artesunate: Artesunate is synthesized from dihydroartemisinin, which is derived from artemisinin.
Mefloquine: Mefloquine is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline.
Industrial Production Methods
Industrial production of Artequin involves the large-scale synthesis of both artesunate and mefloquine, followed by their combination in fixed-dose formulations. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Artesunate can undergo oxidation to form dihydroartemisinin and other derivatives.
Reduction: Mefloquine can be reduced to its corresponding alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
Artesunate: The major products of artesunate reactions include dihydroartemisinin and other artemisinin derivatives.
Mefloquine: The major products of mefloquine reactions include its alcohol derivative and other quinoline compounds.
Applications De Recherche Scientifique
Artequin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of artemisinin derivatives and quinoline compounds.
Biology: Employed in studies investigating the life cycle and drug resistance mechanisms of Plasmodium falciparum.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating malaria, especially in regions with high drug resistance
Industry: Used in the development of new antimalarial drugs and combination therapies.
Mécanisme D'action
Artequin exerts its antimalarial effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Artequin is compared with other antimalarial combinations such as:
Artemether-lumefantrine: Both combinations are effective against multidrug-resistant malaria, but Artequin has a longer half-life, providing prolonged protection.
Artesunate-amodiaquine: Similar in efficacy, but Artequin is preferred in areas with high resistance to amodiaquine.
Dihydroartemisinin-piperaquine: Artequin and dihydroartemisinin-piperaquine are both highly effective, but the latter has a better pharmacokinetic profile due to the long half-life of piperaquine.
Similar Compounds
- Artemether-lumefantrine
- Artesunate-amodiaquine
- Dihydroartemisinin-piperaquine
Propriétés
Numéro CAS |
497968-03-3 |
|---|---|
Formule moléculaire |
C36H44F6N2O9 |
Poids moléculaire |
762.7 g/mol |
Nom IUPAC |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |
Clé InChI |
LHRJCEIKDHGLPS-JKGRWLOQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


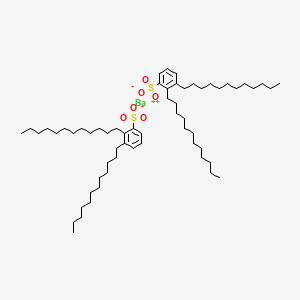
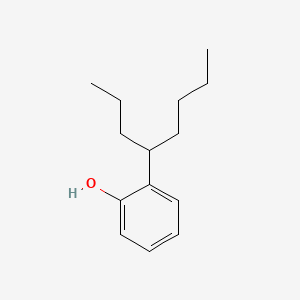
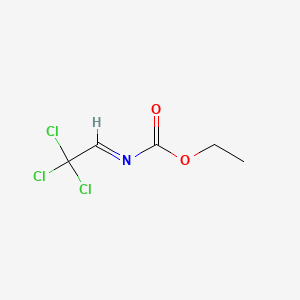
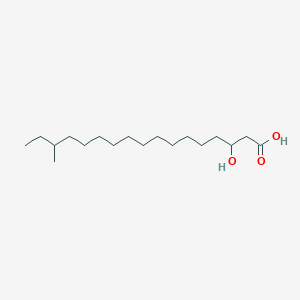
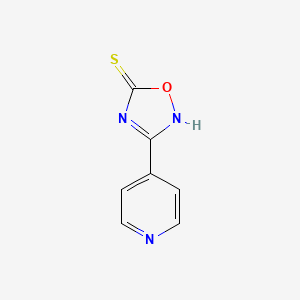

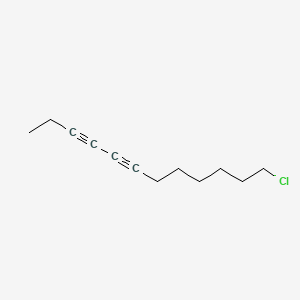
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
